molecular formula C16H19N3O3 B14593431 Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl- CAS No. 61588-96-3

Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-

Katalognummer: B14593431
CAS-Nummer: 61588-96-3
Molekulargewicht: 301.34 g/mol
InChI-Schlüssel: YVVMLNQWFWSMPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N’-phenyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a class of molecules known for their diverse applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N’-phenyl- typically involves the reaction of a spirocyclic lactam with an isocyanate. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the urea linkage. The process may involve steps such as:

  • Formation of the spirocyclic lactam intermediate.
  • Reaction with phenyl isocyanate under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N’-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism by which Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N’-phenyl- exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N’-phenyl- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.

Eigenschaften

CAS-Nummer

61588-96-3

Molekularformel

C16H19N3O3

Molekulargewicht

301.34 g/mol

IUPAC-Name

1-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)-3-phenylurea

InChI

InChI=1S/C16H19N3O3/c20-13-11-16(9-5-2-6-10-16)14(21)19(13)18-15(22)17-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H2,17,18,22)

InChI-Schlüssel

YVVMLNQWFWSMPU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CC(=O)N(C2=O)NC(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.